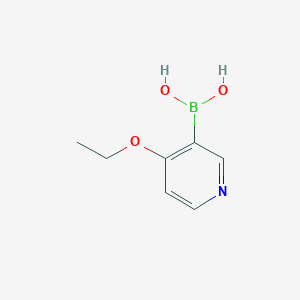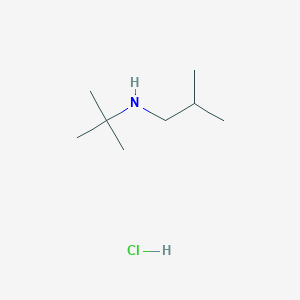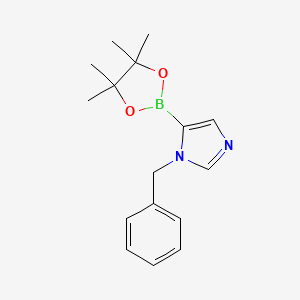
(4-Ethoxypyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(4-Ethoxypyridin-3-yl)boronic acid” is a chemical compound . It is not intended for human or veterinary use and is used only for research. The CAS number for this compound is 1169748-83-7 .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(4-Ethoxypyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Molecular Structure Analysis
The molecular formula of “(4-Ethoxypyridin-3-yl)boronic acid” is C7H10BNO3 . Its molecular weight is 166.97 g/mol.Wissenschaftliche Forschungsanwendungen
Sensing Applications
(4-Ethoxypyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, enabling the detection of various biological and chemical substances.
Biological Labelling
The boronic acid moiety of (4-Ethoxypyridin-3-yl)boronic acid can form reversible covalent bonds with sugars and other diols, making it an excellent tool for biological labelling . This property is particularly useful in the study of cell surface carbohydrates, which play a critical role in cell recognition and signaling.
Protein Manipulation and Modification
Researchers utilize (4-Ethoxypyridin-3-yl)boronic acid for protein manipulation and modification. The compound’s ability to bind to diols allows for the selective modification of proteins, which is essential for understanding protein function and for developing new therapeutic strategies .
Separation Technologies
In the field of separation technologies, (4-Ethoxypyridin-3-yl)boronic acid is employed for its selective binding properties. It can be used to separate and purify glycoproteins and other diol-containing biomolecules from complex mixtures .
Development of Therapeutics
The unique reactivity of (4-Ethoxypyridin-3-yl)boronic acid with diols is also exploited in the development of therapeutics. It has potential applications in the design of new drugs that target enzymes or receptors involved in carbohydrate recognition .
Material Science
(4-Ethoxypyridin-3-yl)boronic acid: is used in material science, particularly in the creation of polymers for controlled release systems. Its boronic acid group can respond to changes in glucose levels, making it an ideal component for insulin release systems in diabetes management .
Zukünftige Richtungen
Boronic acids, including “(4-Ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(4-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCMUCJVABSOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704471 | |
| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1169748-83-7 | |
| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)




![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)




